N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
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Overview
Description
N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide and an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction with a chlorobenzene derivative.
Final Coupling: The final step involves coupling the intermediate with butanoyl chloride under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The chlorophenyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide: Lacks the furan ring, which may reduce its binding affinity and specificity.
N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-3-yl]butanamide: Lacks the sulfur atom, which may affect its reactivity and interaction with biological targets.
Uniqueness
The presence of both the furan ring and the thiazolidinone moiety in N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCGLFTKJQGGX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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